2-Furanmethanethiol formate
Overview
Description
2-Furanmethanethiol formate, also known as Furfuryl thiol formate, S-(furan-2-ylmethyl) methanethioate, or S-furfuryl thioformate, is a synthetic compound with the empirical formula C6H6O2S . It has a molecular weight of 142.18 . This compound is used as a reference compound in food science research due to its characteristic aroma. It is known to have a strong odor of roasted coffee and a bitter taste .
Molecular Structure Analysis
The molecular structure of 2-Furanmethanethiol formate can be represented by the SMILES string [H]C(=O)SCc1ccco1 . The InChI representation is 1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
2-Furanmethanethiol formate is a synthetic compound with a refractive index of n20/D 1.5444 (lit.) . It has a boiling point of 66 °C/15 mmHg (lit.) and a density of 1.196 g/mL at 25 °C (lit.) . It is used in flavors and fragrances .Scientific Research Applications
Roast Coffee Aroma in Wines
2-Furanmethanethiol (2FM) has been identified in sweet white wines made from the Petit manseng grape variety and in certain red Bordeaux wines. It contributes to the roast coffee aroma of these wines due to its strong roast coffee aroma. This discovery was made by extracting specific volatile thiols using p-hydroxymercuribenzoate. 2FM has also been found in toasted oak used in barrel-making, and its presence in wine ranges from a few ng/L to several dozen ng/L. Considering its low perception threshold (0.4 ng/L in a hydro alcoholic environment), 2FM plays a significant role in contributing to the aroma of certain wines (Tominaga, Blanchard, Darriet, & Dubourdieu, 2000).
Influence on Instant Coffee Flavor
Studies have explored the effect of adding 2-furanmethanethiol to instant coffee to enhance its flavor, given its aroma of fresh roasted coffee. However, at concentrations above 100 parts per billion, there was a significant preference for coffee without added 2-furanmethanethiol. This indicates that while it possesses a coffee-like aroma, its addition does not necessarily improve the flavor of instant coffee (Elmore & Nursten, 2007).
Contribution to Miso Aroma
2-Furanmethanethiol has been identified in different types of miso (fermented soybean paste), where it contributes significantly to miso aroma. Its presence impacts the intensity of odor qualities such as "thick, complex", "sweet", and "pleasant aroma like coffee beans" in miso. This finding was established through quantitative descriptive analysis and specific extraction of volatile thiols (Ohata, Tominaga, Dubourdieu, Kubota, & Sugawara, 2009).
Molecular Structure Studies
Electron diffraction and IR spectroscopic studies have been conducted to understand the conformational properties and geometry of 2-furanmethanethiol molecules. These studies help in comprehending the molecular structure and behavior of 2-furanmethanethiol in different states, contributing to a better understanding of its chemical properties (Schultz, Fellegvári, Kolonits, Kiss, Bélapete, & Bánki, 1978).
Role in Japanese Soy Sauce Aroma
2-Furanmethanethiol is formed in Japanese soy sauce during fermentation by yeast. Its concentration increases during alcoholic fermentation and depends on the type of yeast used. This compound plays a vital role in creating the characteristic aroma of Japanese soy sauce (Meng, Hatakeyama, & Sugawara, 2014).
Use in EPDM Crosslinking
2-Furanmethanethiol has been used as a di-functional compatibilizing agent in the crosslinking of EPDM (ethylene propylene diene monomer) matrix with tung oil, a bio-based vegetable oil. This process is considered a green method of plasticization and crosslinking, highlighting the versatility of 2-furanmethanethiol in industrial applications (Bétron, Cassagnau, & Bounor-Legaré, 2018).
Corrosion Inhibition in Steel
2-Furanmethanethiol has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. Its efficiency increases with concentration, demonstrating its potential in industrial applications for protecting metals from corrosion (Al-Fakih, Abdallah, & Aziz, 2018).
Safety And Hazards
2-Furanmethanethiol formate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 3). The safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .
properties
IUPAC Name |
S-(furan-2-ylmethyl) methanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAOAYJTEVHTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069301 | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to dark brown liquid; coffee-like odour and taste in dilutions strong sulfuraceous | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
66.00 °C. @ 15.00 mm Hg | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.213-1.223 (20°) | |
Record name | S-Furfuryl thioformate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Furanmethanethiol formate | |
CAS RN |
59020-90-5 | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59020-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furfuryl mercaptan formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanethioic acid, S-(2-furanylmethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-furylmethyl) methanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.948 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURFURYL MERCAPTAN FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK1M930RJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-(2-Furanylmethyl) methanethioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037731 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Furans represent a class of compounds that have been reported in a wide variety of foods. Normally, they result from thermal decomposition reactions, and, as such, are important in …
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